Basic red 2

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

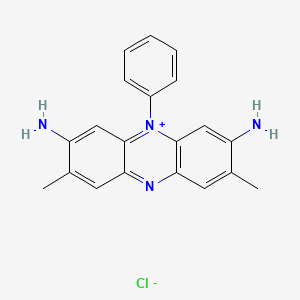

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRHUQTFTUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69882-16-2 | |

| Record name | Poly(safranine T) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60874047 | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [MSDSonline] | |

| Record name | C.I. Basic Red 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-73-6, 69882-16-2 | |

| Record name | Safranine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASIC RED 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX0YXU2HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Red 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Basic Red 2, a synthetic azine dye also known as Safranin O or C.I. 50240. This document details its physicochemical characteristics, synthesis, and reactivity, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

This compound is a reddish-brown powder that is soluble in water and ethanol (B145695).[1][2] It is a cationic dye, meaning it carries a positive charge, which is fundamental to its staining capabilities in biological and industrial applications.[2][3]

Identification and General Properties

| Property | Value | Reference |

| Common Names | This compound, Safranin O, Safranine T, C.I. 50240 | [4][5] |

| Molecular Formula | C₂₀H₁₉ClN₄ | [4][5] |

| Molecular Weight | 350.84 g/mol | [5] |

| Appearance | Dark red to violet powder | [4] |

| Odor | Odorless | [2] |

Physical and Chemical Constants

| Property | Value | Reference |

| Melting Point | >240 °C (with decomposition) | [4] |

| Boiling Point | 507.14 °C (rough estimate) | [4] |

| λmax (in Ethanol) | 530 nm | [4] |

| pKa | 6.4 (at 25 °C) | [4] |

Solubility

| Solvent | Solubility | Observation | Reference |

| Water | Soluble | Forms a red solution | [1][4] |

| Ethanol | Soluble | Forms a red solution with yellow fluorescence | [1][4] |

Reactivity Profile

This compound exhibits distinct color changes in the presence of strong acids and bases, making it useful as an indicator in certain applications.

-

With Strong Acid (e.g., concentrated H₂SO₄): The dye solution turns green. Upon dilution, the color changes to blue, then purple, and finally back to red.[1][4]

-

With Strong Base (e.g., NaOH): A brown-red precipitate is formed when sodium hydroxide (B78521) is added to an aqueous solution of this compound.[1][4]

-

With Hydrochloric Acid: An aqueous solution of this compound turns blue-purple upon the addition of hydrochloric acid.[4]

Experimental Protocols

Synthesis of this compound (Safranin O)

The synthesis of this compound, commonly known as Safranin T, involves the oxidation and condensation of a mixture of amines.[4][5]

Principle: An equimolecular mixture of o-toluidine (B26562) and 2,5-diaminotoluene (B146830) is oxidized, and the resulting product is condensed with aniline (B41778). The final dye is then isolated as its chloride salt.[5]

Materials:

-

o-Toluidine

-

2,5-Diaminotoluene

-

Aniline

-

Oxidizing agent (e.g., sodium dichromate)

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

Prepare an equimolecular mixture of o-toluidine and 2,5-diaminotoluene.

-

Dissolve the amine mixture in an appropriate solvent.

-

Slowly add an oxidizing agent to the solution while maintaining a controlled temperature.

-

After the oxidation is complete, add aniline to the reaction mixture.

-

Heat the mixture to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and precipitate the dye by adding a concentrated solution of sodium chloride.

-

Filter the crude product and wash it with a saturated sodium chloride solution.

-

Purify the dye by recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and methanol (B129727) (1:1) or water.[4]

-

Dry the purified this compound in a vacuum oven.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For pure substances, this occurs over a narrow range. The melting point of this compound is accompanied by decomposition.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is finely powdered by grinding it gently in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point.

-

Observe for any color change or gas evolution, which indicates decomposition.

Determination of Boiling Point (Theoretical)

The boiling point of this compound is estimated to be 507.14 °C.[4] Experimental determination is challenging due to the high temperature and the fact that the compound decomposes at a much lower temperature. The provided value is a rough estimate and should be treated with caution.

Determination of Solubility (Qualitative)

Principle: The solubility of a substance in a particular solvent is its ability to dissolve and form a homogeneous solution.

Materials:

-

This compound sample

-

Test tubes

-

Distilled water

-

Ethanol

-

Spatula

Procedure:

-

Place a small amount (approximately 10 mg) of this compound into two separate test tubes.

-

To the first test tube, add 1 mL of distilled water.

-

To the second test tube, add 1 mL of ethanol.

-

Gently agitate both test tubes and observe the extent to which the solid dissolves.

-

Record the observations, including the color of the resulting solution and any fluorescence.

Spectrophotometric Determination of λmax

Principle: A spectrophotometer is used to measure the absorbance of a colored solution at different wavelengths. The wavelength at which the maximum absorbance occurs is known as λmax.

Materials:

-

This compound sample

-

Ethanol

-

Volumetric flasks

-

Cuvettes

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound in ethanol of a known concentration.

-

From the stock solution, prepare a series of dilutions.

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from approximately 400 nm to 700 nm.

-

Use ethanol as a blank to zero the spectrophotometer.

-

Measure the absorbance of one of the dilute solutions across the specified wavelength range.

-

The wavelength corresponding to the highest absorbance peak is the λmax.

Spectrophotometric Determination of pKa

Principle: The pKa of an indicator can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Materials:

-

This compound sample

-

Buffer solutions of varying known pH (e.g., from pH 5 to 8)

-

Volumetric flasks

-

Cuvettes

-

UV-Visible Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol).

-

Prepare a series of solutions by diluting a small, constant volume of the this compound stock solution with the different buffer solutions.

-

Measure the exact pH of each solution using a calibrated pH meter.

-

Determine the λmax for the acidic form (in a highly acidic buffer) and the basic form (in a highly alkaline buffer) of this compound.

-

Measure the absorbance of each buffered solution at the λmax of the basic form.

-

Plot a graph of absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance values.

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process starting from simple aromatic amines.

Caption: Synthesis pathway of this compound.

Logical Relationship of Reactivity

The color changes of this compound in acidic and basic conditions are due to changes in its molecular structure and electron distribution.

References

An In-depth Technical Guide to Basic Red 2: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Basic Red 2, a synthetic cationic dye widely known as Safranin O. This document details its core molecular and physical properties, outlines key experimental protocols for its synthesis and application, and presents visual workflows to elucidate these processes. The information is intended for professionals in research, scientific analysis, and development who utilize dyes and stains in their work.

Core Molecular and Physicochemical Properties

This compound is a phenazine-based azine dye. It is a crystalline solid that typically appears as a dark red, reddish-brown, or dark green powder.[1][2] It is readily soluble in water and ethanol (B145695), producing a red-colored solution which may exhibit yellow-red fluorescence in alcohol.[3][4][5][6] The dye is a strong base, forming stable monacid salts.

Molecular Structure and Formula

This compound is structurally classified as a symmetrical 2,8-dimethyl-3,7-diaminophenazine.[7] Commercial preparations often contain a mixture of dimethyl and trimethyl safranin, which behave almost identically in staining applications.[8]

-

IUPAC Name: 3,7-diamino-2,8-dimethyl-5-phenylphenazin-10-ium chloride

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 350.85 g/mol | [1][3][6][10] |

| Melting Point | >240 °C (decomposes) | [3][6] |

| Density | 1.00 g/mL at 20 °C | [3][6] |

| Water Solubility | Soluble | [3][4][6] |

| Ethanol Solubility | Soluble | [3][4][6] |

| Absorption Maximum (λmax) | 530-534 nm (in 50% ethanol) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in a key histological procedure, the Gram stain.

Synthesis of this compound

The commercial production of this compound (Safranin T) is a multi-step chemical synthesis. The process involves the oxidation and condensation of several aromatic amine precursors.[9]

General Protocol:

-

Oxidation: An equimolar mixture of 2,5-diaminotoluene (B146830) and o-toluidine (B26562) is subjected to joint oxidation.

-

Condensation: The resulting product from the oxidation step is then condensed with aniline.

-

Purification & Salt Formation: The crude dye product is purified, often through precipitation. Following purification, it is converted into its chloride salt to yield the final this compound product.[4][5][9]

A visual representation of this workflow is provided below.

Application in Gram Staining

This compound is most famously used as the counterstain in the Gram staining protocol, which differentiates bacteria based on their cell wall structure. Gram-negative bacteria are decolorized by alcohol and subsequently take up the red color of safranin, while Gram-positive bacteria retain the initial crystal violet stain and appear purple.[6][7]

Detailed Protocol:

-

Smear Preparation: Aseptically transfer a loopful of bacterial culture to a clean glass slide and spread to create a thin smear. Allow the smear to air dry completely.

-

Heat Fixation: Pass the dried slide through a flame 2-3 times to adhere the bacteria to the slide. Allow the slide to cool.

-

Primary Staining: Flood the smear with Crystal Violet stain for 1 minute. Rinse gently with water.[3]

-

Mordant Application: Flood the smear with Gram's Iodine solution for 1 minute. This forms a complex with the crystal violet. Rinse gently with water.[3]

-

Decolorization: Rinse the slide with a decolorizing agent (e.g., 95% ethanol or an acetone-alcohol mixture) for approximately 3-5 seconds, or until the purple color ceases to run from the smear. Immediately rinse with water to stop the decolorization process. This is the critical differential step.[1]

-

Counterstaining: Flood the smear with this compound (Safranin O) solution for 30 seconds to 1 minute.[3]

-

Final Rinse and Drying: Gently rinse the slide with water and blot dry using bibulous paper.

-

Microscopy: Observe the stained smear under a microscope, typically using an oil immersion objective. Gram-positive organisms will appear blue or purple, while Gram-negative organisms will appear pink or red.

The experimental workflow for this widely used diagnostic test is illustrated below.

Other Applications

Beyond its critical role in microbiology, this compound is a versatile dye used across various scientific and industrial fields:

-

Histology and Cytology: It serves as a nuclear counterstain and is used to detect cartilage, mucin, and mast cell granules.[7][10]

-

Analytical Chemistry: It functions as a redox indicator.[8]

-

Industrial Dyeing: It is used in the textile, paper, and leather industries to impart a vibrant red color.[3][9][11]

-

Emerging Technologies: Recent applications include its use as a photosensitizer in solar cells.[4]

References

- 1. microscope.com [microscope.com]

- 2. This compound - High Purity Electroplating Chemical at Best Price [vanshichemicals.co.in]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. conductscience.com [conductscience.com]

- 5. Gram Staining [serc.carleton.edu]

- 6. stainsfile.com [stainsfile.com]

- 7. Safranin - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. researchgate.net [researchgate.net]

- 11. urmc.rochester.edu [urmc.rochester.edu]

Safranin O (Basic Red 2) solubility in water and ethanol.

An In-depth Technical Guide to the Solubility of Safranin O (Basic Red 2) in Water and Ethanol (B145695)

Introduction

Safranin O, also known as this compound or C.I. 50240, is a cationic azine dye widely utilized in histology, cytology, and bacteriology.[1][2] Its primary application is as a counterstain, most notably in the Gram staining protocol, where it imparts a red or pink color to Gram-negative bacteria.[1][2] It is also used for the detection of cartilage, mucin, and mast cell granules.[1][2] The effectiveness of Safranin O in these staining procedures is intrinsically linked to its solubility characteristics in the solvents used for preparing staining solutions, typically water and ethanol.

This technical guide provides a comprehensive overview of the solubility of Safranin O in water and ethanol, targeting researchers, scientists, and professionals in the drug development field. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual workflow to facilitate understanding.

Quantitative Solubility Data

The solubility of Safranin O can vary, potentially due to differences in dye purity, the specific isomeric mixture (dimethyl vs. trimethyl safranin), and ambient conditions like temperature.[2][3] The data compiled from various technical and safety data sheets are presented below. All values have been standardized to grams per liter (g/L) for ease of comparison.

| Solvent | Reported Solubility | Temperature (°C) | Source(s) |

| Water | 50 g/L | 20 | [4] |

| 30 g/L | Not Specified | [5] | |

| 54.5 g/L (as 5.45%) | Not Specified | [3] | |

| 1 g/L | Not Specified | [6] | |

| Ethanol | 20 g/L (in "alcohol") | 20 | [4] |

| 54.5 g/L (as 5.45%) | Not Specified | [3] | |

| 50% Ethanol | Forms a clear solution at 1 g/L (0.1%) | Not Specified | [1] |

Note: Several sources describe Safranin O as "soluble" or "easily soluble" in water and ethanol without providing quantitative figures.[2][7][8][9][10] The significant variation in reported values underscores the importance of empirical verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Safranin O, based on the widely accepted saturation shake-flask method. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1 Materials and Equipment

-

Safranin O (this compound) powder

-

Solvent (Deionized Water or Absolute Ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Screw-cap glass vials or flasks

-

Centrifuge capable of holding the vials/flasks

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

3.2 Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of Safranin O powder and add it to a screw-cap vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Pipette a precise volume of the chosen solvent (water or ethanol) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixture at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or emulsion formation.

-

Periodically check the solution to ensure that undissolved solid remains present.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully draw a specific volume of the clear supernatant using a pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter (pre-rinsed with the solvent) into a volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of Safranin O with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Safranin O (approx. 530-534 nm in 50% ethanol).[1]

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

Using the calibration curve equation, calculate the concentration of the diluted sample.

-

-

Solubility Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the sample concentration by the dilution factor.

-

The resulting value is the solubility of Safranin O in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated in the diagram below.

References

- 1. gspchem.com [gspchem.com]

- 2. Safranin - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. adipogen.com [adipogen.com]

- 6. Safranin O certified by the Biological Stain Commission 477-73-6 [sigmaaldrich.com]

- 7. This compound [chembk.com]

- 8. hzreward.com [hzreward.com]

- 9. resources.finalsite.net [resources.finalsite.net]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Absorption and Fluorescence Spectra of Basic Red 2 (Safranin O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Basic Red 2, a cationic dye widely known as Safranin O. Utilized extensively in histology, cytology, and as a redox indicator, a thorough understanding of its absorption and fluorescence characteristics is crucial for its application in various scientific and biomedical fields. This document outlines the key spectral parameters, detailed experimental protocols for their measurement, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The absorption and fluorescence properties of this compound are influenced by the solvent environment and the isomeric purity of the dye. Commercial preparations of Safranin O can be heterogeneous, containing multiple isomers with distinct spectral characteristics. One major isomer, Safranin I, is reportedly non-fluorescent. The quantitative data for commercially available Safranin O and its separated isomers are summarized below.

Table 1: Absorption and Emission Maxima of this compound (Safranin O) and its Isomers

| Compound | Solvent/Buffer | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

| Safranin O (Commercial) | 50% Ethanol | 530 - 534 | Not Specified |

| Methanol | 512 | 563[1] | |

| Aqueous Solution | 519 | Not Specified[2] | |

| Isopropyl Alcohol | Not Specified (Used for sensitization)[3] | Not Specified | |

| Safranin Isomer I | 50 mM Sodium Phosphate (pH 7.0) | 206, 278, 524[4] | Non-fluorescent[4] |

| Safranin Isomer II | 50 mM Sodium Phosphate (pH 7.0) | 206, 250, 276, 520[4] | 581[4] |

| Safranin Isomer III | 50 mM Sodium Phosphate (pH 7.0) | 210, 250, 278, 516[4] | 594[4] |

Table 2: Molar Absorptivity and Fluorescence Quantum Yield of this compound (Safranin O)

| Compound | Solvent | Molar Absorptivity (ε, L·mol-1·cm-1) | Fluorescence Quantum Yield (ΦF) |

| Safranin O (Commercial) | Aqueous Solution | 38,615 at 519 nm[2] | Not Specified |

| Methanol | 1.01 x 105 at 512 nm[5] | 0.21 | |

| Acetonitrile | Not Specified | 0.30 | |

| Safranin Isomer II | 50 mM Sodium Phosphate (pH 7.0) | Not Specified | Greater than Isomer III[4] |

| Safranin Isomer III | 50 mM Sodium Phosphate (pH 7.0) | Not Specified | Less than Isomer II[4] |

Experimental Protocols

Accurate determination of the absorption and fluorescence spectra of this compound requires careful sample preparation and standardized instrument settings.

Protocol for UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (Safranin O)

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, or deionized water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 300-700 nm).

-

-

Blanking: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the reference and sample holders to record a baseline.

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the most dilute solution, then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

Calculate the molar absorptivity (ε) from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).

-

Protocol for Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the fluorescence quantum yield of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

Fluorescence standard with a known quantum yield (e.g., cresyl violet in methanol, ΦF = 0.54)

-

Spectroscopy-grade solvents

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[4]

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum (around 520 nm).[4]

-

Scan a range of emission wavelengths (e.g., 530-700 nm) to obtain the fluorescence emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum of the emission spectrum.

-

Scan a range of excitation wavelengths (e.g., 400-550 nm) to obtain the fluorescence excitation spectrum.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the reference standard.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. Absorption and Emission of Safranin O using a 532nm green laser July 24, 2016 | Details | Hackaday.io [hackaday.io]

- 2. researchgate.net [researchgate.net]

- 3. ijrte.org [ijrte.org]

- 4. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Mechanism of Action for Basic Red 2 as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 2, also known by its common names Safranin O, Safranin, or Safranin T, is a synthetic phenazine (B1670421) derivative widely utilized in histology, cytology, and microbiology as a biological stain.[1][2] As a cationic (basic) dye, its primary application is as a counterstain in various staining protocols, most notably Gram staining and the Safranin O-Fast Green method for cartilage visualization.[2][3] It imparts a red or pink color to targeted cellular structures, providing a stark contrast to primary stains.[2] This guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its function to aid researchers in its effective application.

Core Mechanism of Action

The staining mechanism of this compound is fundamentally based on electrostatic interactions between the positively charged dye molecule and negatively charged cellular components.[3] As a cationic dye, this compound possesses a net positive charge, which facilitates its binding to anionic macromolecules within cells and tissues.

Key molecular targets for this compound include:

-

Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged, providing a strong attraction for the cationic Safranin O molecule. This interaction allows for the staining of cell nuclei, making them appear red or pink.[2]

-

Acidic Proteoglycans: In tissues such as cartilage, glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate contain numerous negatively charged sulfate and carboxyl groups.[4] this compound binds stoichiometrically to these GAGs, resulting in an intense red-orange staining of the cartilage matrix.[5] The intensity of this staining is often used as a semi-quantitative measure of proteoglycan content.[5]

-

Other Anionic Molecules: Other cellular components with a net negative charge, such as mucins and mast cell granules, can also be stained by this compound.[2]

The binding of this compound can be influenced by factors such as the pH of the staining solution, which can affect the charge of both the dye and the target molecules.[6] In some applications, this compound can also exhibit fluorescence, a property that is leveraged in specialized imaging techniques.[1][7]

Quantitative Data

The following tables summarize key quantitative data for this compound (Safranin O).

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₉ClN₄ | [8] |

| Molecular Weight | 350.85 g/mol | [8] |

| Absorption Maximum (λmax) | 530 nm (in 50% ethanol) | [8] |

| Molar Extinction Coefficient (εmax) | 1250-1650 at 530-534 nm in 50% ethanol (B145695) | |

| Fluorescence Emission Maximum | 581-594 nm (isomer dependent) | [1] |

| Solubility in Water | 1 mg/mL | |

| Solubility in Ethanol | Soluble, with yellow-red fluorescence | [2] |

Table 2: Binding Affinity

| Target Molecule | Binding Constant (K) | Method | Reference(s) |

| DNA | 8.4 x 10⁵ L/mol | Not Specified | |

| RNA | 9.23 x 10⁵ L/mol | Not Specified |

Experimental Protocols

Protocol 1: Safranin O-Fast Green Staining for Cartilage

This protocol is widely used for the visualization of cartilage in paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Weigert's Iron Hematoxylin solution

-

Fast Green FCF solution (0.02% w/v in distilled water)

-

Acetic Acid (1% v/v in distilled water)

-

Safranin O solution (0.1% w/v in distilled water)

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

-

Rinse gently in running tap water for 5 minutes.

-

-

Nuclear Staining:

-

Stain with Weigert's Iron Hematoxylin for 10 minutes.

-

Rinse in running tap water for 10 minutes.

-

Differentiate in 1% acid-alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

-

"Blue" the sections in running tap water for 10-15 minutes.

-

-

Counterstaining:

-

Stain with 0.02% Fast Green FCF solution for 3 minutes.

-

Rinse briefly with 1% acetic acid for 10-15 seconds.

-

Stain with 0.1% Safranin O solution for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through sequential immersion in 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Cartilage and mucin: Red to orange-red

-

Nuclei: Black

-

Background (cytoplasm, collagen): Green

Protocol 2: Gram Staining

This is a fundamental differential staining technique in microbiology.

Materials:

-

Crystal Violet solution

-

Gram's Iodine solution

-

Decolorizing agent (e.g., 95% ethanol or acetone-alcohol)

-

Safranin O solution (0.5% w/v in distilled water)

-

Distilled water

-

Microscope slides with heat-fixed bacterial smears

Procedure:

-

Primary Staining:

-

Flood the heat-fixed smear with Crystal Violet solution and let it stand for 1 minute.

-

Gently rinse with water.

-

-

Mordant Application:

-

Flood the smear with Gram's Iodine solution and let it stand for 1 minute.

-

Gently rinse with water.

-

-

Decolorization:

-

Briefly decolorize with 95% ethanol or acetone-alcohol until the runoff is clear (typically 10-30 seconds).

-

Immediately rinse with water to stop the decolorization process.

-

-

Counterstaining:

-

Flood the smear with Safranin O solution and let it stand for 1 minute.

-

Gently rinse with water.

-

-

Drying and Observation:

-

Blot the slide dry with bibulous paper.

-

Observe under a microscope with an oil immersion objective.

-

Expected Results:

-

Gram-positive bacteria: Blue to purple

-

Gram-negative bacteria: Pink to red

Visualizations

Caption: Chemical structure of this compound (Safranin O).

Caption: Electrostatic attraction between this compound and cellular components.

Caption: Using Safranin O to visualize downstream effects of signaling.

Conclusion

This compound (Safranin O) is a versatile and indispensable cationic dye in biological research. Its mechanism of action, rooted in the fundamental principle of electrostatic attraction, allows for the effective visualization of a wide range of anionic cellular structures. While it does not appear to directly modulate specific signaling pathways, its utility in assessing the downstream consequences of these pathways on tissue morphology, particularly in cartilage, is well-established. A thorough understanding of its properties and staining protocols, as outlined in this guide, is crucial for its accurate and effective application in research and diagnostics.

References

- 1. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safranin - Wikipedia [en.wikipedia.org]

- 3. ihisto.io [ihisto.io]

- 4. researchgate.net [researchgate.net]

- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Safranin [bionity.com]

- 8. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Content and Purity Analysis of Basic Red 2 Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 2, also known widely as Safranin O, is a biological stain and redox indicator with significant applications in histology, cytology, and analytical chemistry. The purity and accurate content determination of this dye are critical for reliable and reproducible results in research and diagnostic applications. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the content and purity of this compound. It details experimental protocols for spectrophotometric, chromatographic, and titrimetric analyses, and discusses the common impurities and isomeric complexity associated with this dye.

Introduction to this compound (Safranin O)

This compound is a cationic azonium compound belonging to the phenazinium class of dyes.[1][2] It is commonly used as a counterstain in various staining protocols, most notably the Gram stain, where it imparts a red or pink color to Gram-negative bacteria.[1][2] Beyond its use in microbiology, it is also utilized for the detection of cartilage, mucin, and mast cell granules in tissue samples.[1][3]

A significant challenge in the use of this compound is the variability in its purity and the presence of isomeric forms in commercial preparations. Research has shown that commercial Safranin O can be a heterogeneous mixture, with the principal component comprising less than 60% by weight.[4] The remainder often consists of closely related safranin isomers, which can impact the dye's performance and the reproducibility of experimental outcomes. Therefore, robust analytical methods are essential for the quality control of this compound.

Physicochemical Properties and Purity Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1. Purity specifications for commercially available this compound can vary significantly, as highlighted in Table 2. This variability underscores the importance of independent purity verification.

Table 1: Physicochemical Properties of this compound (Safranin O)

| Property | Value |

| Synonyms | Safranin O, Safranine T, C.I. 50240[2][5] |

| CAS Number | 477-73-6[5] |

| Molecular Formula | C₂₀H₁₉ClN₄[5] |

| Molecular Weight | 350.85 g/mol [1] |

| Appearance | Dark red to brown powder[5] |

| Solubility | Soluble in water and ethanol[5] |

| λmax (in 50% ethanol) | 530-534 nm[6] |

Table 2: Reported Purity of Commercial this compound (Safranin O)

| Supplier/Source | Reported Purity/Dye Content |

| Sigma-Aldrich (BSC Certified) | ≥80%[7] |

| Sigma-Aldrich | ≥85%[6] |

| Various commercial suppliers | 98%[8] |

| Research finding on commercial preparations | <60% (main isomer)[4] |

Analytical Methodologies for Content and Purity Analysis

The determination of this compound content and purity can be achieved through several analytical techniques. The most common and effective methods are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Redox Titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely accessible method for the quantitative determination of dye content. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Preparation of Standard Solutions:

-

Accurately weigh a reference standard of this compound (of known purity) and dissolve it in 50% ethanol (B145695) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution with 50% ethanol.

-

-

Determination of Maximum Absorbance (λmax):

-

Using a UV-Vis spectrophotometer, scan one of the standard solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in 50% ethanol, this is typically between 530-534 nm.[6]

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Analysis of Unknown Sample:

-

Accurately weigh the this compound sample to be tested, dissolve it in 50% ethanol to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

Calculate the concentration of the dye in the sample solution using the equation from the calibration curve.

-

The percentage purity of the sample can then be calculated as: (Calculated Concentration / Expected Concentration) x 100%

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the individual components in a mixture. For this compound, reverse-phase HPLC is particularly effective for separating the main safranin isomer from other related isomers and impurities, thus providing a detailed purity profile.[4]

This protocol is adapted from a published method for the separation of Safranin O isomers.[4]

-

Instrumentation and Columns:

-

An HPLC system equipped with a pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

-

A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for this separation.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

-

A gradient elution is typically used to achieve optimal separation. A suggested starting point is a linear gradient from 20% B to 80% B over 30 minutes.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 4:1 v/v), to a concentration of approximately 1 mg/mL.[4]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25 °C.

-

Injection volume: 10 µL.

-

Detection wavelength: 530 nm.

-

-

Data Analysis:

-

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100%

-

Redox Titration

Redox titration is a classic analytical method that can be used to determine the content of a dye by reacting it with a standardized reducing or oxidizing agent. For azo dyes and phenazinium dyes like this compound, a common titrant is titanous chloride (TiCl₃), which reduces the colored dye to a colorless leuco form. Alternatively, an oxidizing agent like ceric sulfate (B86663) (Ce(SO₄)₂) can be used.

-

Reagents:

-

Standardized 0.1 N Titanous Chloride (TiCl₃) solution (stored under an inert atmosphere, e.g., nitrogen or hydrogen, to prevent oxidation).

-

This compound sample.

-

Sodium bicarbonate or an inert gas source (e.g., nitrogen) to provide an inert atmosphere during the titration.

-

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deoxygenated water.

-

Transfer the solution to a titration flask.

-

Create an inert atmosphere in the flask, for example, by adding a small amount of sodium bicarbonate to the acidic solution to generate carbon dioxide, or by continuously purging with nitrogen gas.

-

Heat the solution to approximately 60-80 °C.

-

Titrate the hot dye solution with the standardized titanous chloride solution. The endpoint is indicated by the complete decolorization of the red solution.

-

The titration should be performed relatively quickly to minimize re-oxidation of the titrant by any residual air.

-

-

Calculation:

-

The dye content can be calculated based on the stoichiometry of the reaction between this compound and titanous chloride. The reduction of the phenazinium ring system is a two-electron process. Dye Content (%) = (V × N × E) / W × 100 Where: V = Volume of TiCl₃ solution used (L) N = Normality of the TiCl₃ solution (eq/L) E = Equivalent weight of this compound (Molecular Weight / 2) W = Weight of the sample (g)

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for Spectrophotometric Analysis of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The accurate determination of content and purity is paramount for the effective and reproducible use of this compound in scientific research and diagnostics. This guide has detailed three robust analytical methods: UV-Vis spectrophotometry for rapid content assessment, HPLC for detailed purity profiling and isomer separation, and redox titration for a classic, stoichiometric quantification. The provided experimental protocols and workflows serve as a practical resource for researchers, scientists, and drug development professionals to implement effective quality control measures for this compound. Given the known variability of commercial products, it is strongly recommended that users perform their own purity analysis to ensure the quality and reliability of their experimental results.

References

- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 2. Titanous chloride [chembk.com]

- 3. Interaction of phenazinium dyes with double-stranded poly(A): spectroscopy and isothermal titration calorimetry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of phenazinium dye safranin T to polyriboadenylic acid: spectroscopic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. Cerimetry - Wikipedia [en.wikipedia.org]

- 7. scholarworks.wm.edu [scholarworks.wm.edu]

- 8. brainkart.com [brainkart.com]

The Interchangeable Identity of Safranin O and Basic Red 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the common query regarding the difference between Safranin O and Basic Red 2. It establishes that these are, in fact, synonymous names for the same chemical compound, a cationic azine dye widely used in histology and cytology. The Colour Index (C.I.) designation for this dye is 50240. This document provides a comprehensive overview of its chemical and physical properties, clarifies the nomenclature, details its mechanism of action as a biological stain, and presents a validated experimental protocol for its principal application in cartilage assessment, complete with a procedural workflow diagram.

Nomenclature and Chemical Identity: Clarifying the Terminology

In the field of biological stains, it is common for a single dye to be known by several names, leading to potential confusion. This is the case with Safranin O and this compound.

-

Safranin O: This is the common name used most frequently in biological and medical literature. The "O" distinguishes it from other safranin dyes. It is the certified stain used for most histological procedures.[1][2][3]

-

This compound: This is the name assigned by the Colour Index, a standard reference database for dyes and pigments.[4][5] It classifies the dye based on its application and color.

-

C.I. 50240: This is the Colour Index constitution number, which provides a definitive, internationally recognized identifier for the chemical structure of the dye.[4][6][7]

-

CAS No. 477-73-6: This is the unique registry number assigned by the Chemical Abstracts Service, further confirming the identity of the chemical substance.[8][9]

Therefore, Safranin O and this compound are not different compounds; they are different names for C.I. 50240. Commercial preparations of Safranin O often contain a mixture of dimethyl and trimethyl safranin, which are functionally identical for staining purposes.[1][10]

Figure 1. Logical relationship between the names for C.I. 50240.

Chemical and Physical Properties

Safranin O is a cationic (basic) dye belonging to the azine class of compounds.[5] Its positive charge allows it to bind avidly to anionic (negatively charged) macromolecules within tissues. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Colour Index (C.I.) Name | This compound | [4][5] |

| C.I. Number | 50240 | [4][6][7] |

| CAS Number | 477-73-6 | [8][9] |

| Chemical Formula | C₂₀H₁₉ClN₄ (for Dimethyl Safranin) | [5][8][11][12] |

| Molecular Weight | 350.84 g/mol | [5][8][11][12] |

| Appearance | Brownish-red to dark green solid powder | [2][3][12] |

| Absorption Max (λmax) | 530-534 nm (in 50% Ethanol) | [2][4] |

| Solubility | Soluble in water (approx. 50 g/L) and ethanol | [3][7][8] |

| Mechanism | Cationic dye binds to anionic proteoglycans and nucleic acids | [3][12] |

Key Applications in Research and Development

Safranin O's primary utility stems from its ability to stain acidic mucopolysaccharides, particularly the glycosaminoglycans (GAGs) found in high concentrations in cartilage.

-

Cartilage Histology: It is the gold standard for assessing cartilage health in osteoarthritis research and tissue engineering. Safranin O stains the proteoglycan-rich extracellular matrix of cartilage a vibrant red or orange, with the intensity of the stain being proportional to the GAG content.[3][4] A loss of Safranin O staining is a key indicator of cartilage degradation.

-

Gram Staining: It serves as the classic counterstain in the Gram stain protocol. After decolorization, Gram-negative bacteria, which have lost the primary crystal violet stain, are visualized by taking up the red Safranin O.[3][6]

-

Cytology: It is used as a nuclear counterstain, coloring cell nuclei red, providing contrast to other stains like Fast Green FCF.[4]

-

Mast Cell and Mucin Detection: The dye can also be used to identify mast cell granules and mucin, which are also rich in acidic components.[1][3]

Experimental Protocol: Safranin O and Fast Green Staining for Cartilage

This protocol is a widely used method for staining formalin-fixed, paraffin-embedded tissue sections to visualize cartilage morphology and proteoglycan content.

Required Reagents

-

Weigert's Iron Hematoxylin (B73222): For staining cell nuclei. Prepare fresh by mixing equal parts of Stock Solution A (1% Hematoxylin in 95% Alcohol) and Stock Solution B (4% Ferric Chloride in aqueous solution with 1% HCl).[6]

-

Fast Green (FCF) Solution (0.02% - 0.05% aqueous): To counterstain cytoplasm and background connective tissue.[6]

-

Acetic Acid Solution (1% aqueous): Used as a brief rinse or differentiator.[6][11]

-

Safranin O Solution (0.1% aqueous): For staining GAGs in cartilage.[6][11]

-

Graded Alcohols (100%, 95%) and Xylene (or a substitute) for deparaffinization and dehydration.

Staining Procedure

This procedure is for formalin-fixed, paraffin-embedded sections.

-

Deparaffinization and Hydration:

-

Nuclear Staining:

-

Counterstaining:

-

Proteoglycan Staining:

-

Dehydration and Mounting:

Expected Results

Figure 2. Experimental workflow for Safranin O & Fast Green staining.

Conclusion

The distinction between Safranin O and this compound is one of nomenclature rather than chemical composition. Both terms refer to the same versatile and essential cationic dye (C.I. 50240) used extensively in biological research. Its ability to stoichiometrically bind to glycosaminoglycans makes it an invaluable tool for researchers in orthopedics, rheumatology, and developmental biology for the quantitative and qualitative assessment of cartilage. Understanding its properties and the standardized protocols for its use is fundamental for achieving reproducible and reliable histological results.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. newcomersupply.com [newcomersupply.com]

- 3. conductscience.com [conductscience.com]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. ihisto.io [ihisto.io]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. Safranin O Staining Protocol for Cartilage - IHC WORLD [ihcworld.com]

- 9. uclahealth.org [uclahealth.org]

- 10. healthsciences.usask.ca [healthsciences.usask.ca]

- 11. biognost.com [biognost.com]

- 12. sciencellonline.com [sciencellonline.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Red 2 (Safranin T)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 2, known scientifically as Safranin T or Safranin O, is a synthetic phenazine (B1670421) dye with a rich history in various scientific and industrial applications. It is widely recognized for its use as a biological stain, particularly as a counterstain in the Gram staining protocol, where it imparts a distinct red color to Gram-negative bacteria. Beyond histology and microbiology, this compound finds utility in textile dyeing, as a redox indicator, and in the preparation of certain pigments. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, detailing the underlying chemical principles, experimental procedures, and key reaction parameters.

Synthesis Pathway

The commercial production of this compound is a multi-step process rooted in the principles of oxidative condensation. The primary route involves the reaction of a p-diamine with a primary amine, specifically the joint oxidation of p-toluenediamine (2-Methylbenzene-1,4-diamine) and o-toluidine (B26562) (o-Methylaniline) in the presence of aniline. An intermediate in this reaction is o-aminoazotoluene.[1] The overall process can be conceptualized as the formation of a phenazine ring system through a series of oxidation and condensation reactions.

The general synthesis scheme is as follows:

-

Oxidative Coupling: In the initial step, p-toluenediamine and o-toluidine undergo an oxidative coupling reaction. This is typically carried out in the presence of an oxidizing agent.

-

Condensation with Aniline: The resulting intermediate then undergoes condensation with aniline. This step is crucial for the formation of the final phenazine structure.

-

Purification and Isolation: The crude dye is then purified, often through precipitation, to remove unreacted starting materials and byproducts. The purified dye is typically isolated as its chloride salt.[2][3]

Experimental Protocols

While specific industrial manufacturing protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles for phenazine dye formation. The following is a representative, though generalized, experimental protocol.

Materials:

-

p-Toluenediamine (2-Methylbenzene-1,4-diamine)

-

o-Toluidine (o-Methylaniline)

-

Aniline

-

Oxidizing agent (e.g., manganese dioxide, potassium dichromate)

-

Hydrochloric acid

-

Sodium chloride

-

Solvents (e.g., water, ethanol)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a specific molar ratio of p-toluenediamine and o-toluidine, along with aniline.

-

Oxidation: The oxidizing agent is gradually added to the reaction mixture while maintaining a controlled temperature. The reaction is typically exothermic and may require external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of reactants and the formation of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude dye. This may involve filtration to remove insoluble inorganic salts, followed by precipitation of the dye from the solution by the addition of sodium chloride (salting out).

-

Purification: The crude this compound is then purified. A common method is recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a product of high purity.[3] The final product is typically a dark red to violet powder.[3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound. It is important to note that optimal conditions can vary depending on the scale of the synthesis and the specific equipment used.

| Parameter | Value | Reference |

| Reactants | ||

| Primary Reactant 1 | p-Toluenediamine | [2] |

| Primary Reactant 2 | o-Toluidine | [2] |

| Co-reactant/Solvent | Aniline | [1] |

| General Reaction Conditions | ||

| Reaction Type | Oxidative Condensation | [1] |

| Typical Oxidizing Agents | Manganese Dioxide, Potassium Dichromate | |

| Product Information | ||

| Chemical Name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |

| C.I. Name | This compound | [2] |

| C.I. Number | 50240 | [2] |

| CAS Number | 477-73-6 | [2] |

| Molecular Formula | C₂₀H₁₉ClN₄ | [2] |

| Molecular Weight | 350.84 g/mol | [2] |

Visualizations

The following diagrams illustrate the key aspects of the this compound synthesis process.

Caption: A simplified flowchart of the this compound synthesis pathway.

Caption: A generalized workflow for the laboratory synthesis of this compound.

References

An In-depth Technical Guide to Basic Red 2: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Basic Red 2 (also known as Safranin O, C.I. 50240). The information is compiled and presented to ensure safe laboratory practices and effective application in research and development.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the azine class of dyes.[1] It appears as a dark green to reddish-brown powder and is soluble in water and ethanol (B145695), forming a red solution, with the ethanolic solution exhibiting yellow fluorescence.[2][3] It is commonly used as a biological stain in histology, cytology, and bacteriology.[4][5]

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₉ClN₄ | [1][6][7] |

| Molecular Weight | 350.85 g/mol | [2][7] |

| CAS Number | 477-73-6 | [7] |

| Appearance | Dark green to reddish-brown powder | [3][8] |

| Melting Point | >240 °C (decomposes) | [2][3] |

| Flash Point | 46 °C | [2] |

| Solubility | Soluble in water and ethanol | [2][3] |

| pH | 10 (10g/L in H₂O at 20 °C) | [7] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. It is irritating to the eyes and skin and may cause serious eye damage.[2][9][10]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

Toxicological Data

| Route of Exposure | Species | LD50 |

| Intravenous | Rat | 28.74 mg/kg |

| Oral | Mouse | 1600 mg/kg |

Source:[11]

Prolonged or repeated exposure may lead to respiratory discomfort and allergic dermatitis in sensitive individuals.[1] Cationic dyes like this compound can penetrate cells and stain cell nuclei.[6] In animal studies, it has been shown to be injurious to the eye, causing effects ranging from conjunctival edema to corneal opacification.[6][9]

Handling and Storage Precautions

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[10]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8][10]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[12]

Safe Handling Practices

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[12]

Storage

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[9][14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9][14]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in section 3.1.

-

For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[9][12]

-

Clean the spill area with soap and water, and prevent runoff from entering drains.[12]

Experimental Protocols

This compound, as Safranin O, is a widely used counterstain in various histological and microbiological staining procedures.

Gram Staining Protocol (Counterstain)

This protocol is used for the differential staining of gram-positive and gram-negative bacteria.[2]

Reagents:

-

Crystal Violet (primary stain)

-

Gram's Iodine (mordant)

-

Decolorizer (e.g., acetone-alcohol mixture)

-

Safranin O (this compound) solution (0.25% - 1% aqueous) (counterstain)

-

Distilled water

Procedure:

-

Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.[12]

-

Flood the smear with Crystal Violet solution and let it stand for 1 minute.[6]

-

Rinse the slide with water.[6]

-

Flood the smear with Gram's Iodine and let it stand for 1 minute.[6]

-

Rinse the slide with water.[6]

-

Decolorize with the acetone-alcohol mixture for approximately 3-10 seconds, or until the color stops running from the smear.[6][15]

-

Quickly rinse with water to stop the decolorization process.[6]

-

Counterstain by flooding the slide with Safranin O solution for 30-60 seconds.[2][6]

-

Rinse with water and blot dry.[12]

-

Examine under a microscope. Gram-negative bacteria will appear pink/red, while gram-positive bacteria will remain purple.[16]

Safranin O and Fast Green Staining for Cartilage

This protocol is used to visualize cartilage, proteoglycans, and connective tissue.[14]

Reagents:

-

Weigert's Iron Hematoxylin

-

Fast Green solution (0.02%)

-

Acetic Acid solution (1%)

-

Safranin O solution (1.0%)

-

Graded ethanol series for dehydration

-

Xylene for clearing

Procedure:

-

Deparaffinize and hydrate (B1144303) tissue sections to distilled water.[4]

-

Stain with Weigert's Iron Hematoxylin for 5-10 minutes to stain nuclei.[4][7]

-

Wash in running tap water.[7]

-

Stain with Fast Green solution for 5 minutes.[7]

-

Rinse with 1% Acetic Acid solution for 10-15 seconds.[7]

-

Dehydrate the sections through a graded series of ethanol.[6]

-

Clear in xylene and mount with a permanent mounting medium.[7]

Expected Results:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[12] Do not allow the product to enter drains.[9]

This guide is intended for use by trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and comprehensive information.

References

- 1. Page loading... [guidechem.com]

- 2. newcomersupply.com [newcomersupply.com]

- 3. researchgate.net [researchgate.net]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. macsenlab.com [macsenlab.com]

- 6. conductscience.com [conductscience.com]

- 7. healthsciences.usask.ca [healthsciences.usask.ca]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. C.I. This compound | C20H19ClN4 | CID 2723800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accustandard.com [accustandard.com]

- 11. This compound [chembk.com]

- 12. pro-lab.co.uk [pro-lab.co.uk]

- 13. research.fit.edu [research.fit.edu]

- 14. ihisto.io [ihisto.io]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. asm.org [asm.org]

Methodological & Application

Application Notes: Basic Red 2 Staining Protocol for Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction